REACTION_CXSMILES
|
S(Cl)(Cl)(=O)=O.C(O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH2:18](O)[C@@H](O)[C@H](O)[C@H](O)[C@@H](O)CO.[S:30](=[O:33])(=[O:32])=[O:31].[CH3:34][C:35](=[O:40])[C:36]([CH3:39])([CH3:38])C>N1C=CC=CC=1>[CH3:18][C:35]1([CH3:34])[C:36]([CH3:38])([CH3:39])[O:31][S:30](=[O:33])(=[O:32])[O:40]1
|
Name
|
cyclic sulfates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sugars
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Name
|
dulcitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O
|
Name
|
tetrachloro-substituted cyclic sulfates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
25B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
several side products were isolated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OS(OC1(C)C)(=O)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |